molecular formula C14H15ClN2O2S B2829965 2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide CAS No. 1797314-60-3

2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide

Cat. No. B2829965
CAS RN: 1797314-60-3
M. Wt: 310.8
InChI Key: LDQTZEGRHVBVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as CCT018159 and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CCT018159 involves the inhibition of specific enzymes and pathways. The compound has been shown to inhibit the activity of the enzyme JAK2, which is involved in the growth and survival of cancer cells. CCT018159 has also been shown to inhibit the activity of the enzyme GSK-3β, which is involved in the development of neurological disorders.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects. In cancer cells, CCT018159 has been shown to induce cell cycle arrest and apoptosis. In neurological disorders, CCT018159 has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune diseases, CCT018159 has been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CCT018159 in lab experiments is its specificity towards specific enzymes and pathways. This allows researchers to study the effects of inhibiting these enzymes and pathways without affecting other cellular processes. However, one of the limitations of using CCT018159 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CCT018159. One of the main areas of research is the development of more potent and selective inhibitors of specific enzymes and pathways. Another area of research is the study of the effects of CCT018159 in combination with other drugs, which may enhance its efficacy. Additionally, the study of CCT018159 in animal models of various diseases may provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of CCT018159 involves the reaction between 2-chloro-6-methoxyaniline and 3-cyanothiolan-3-ylacetic acid. The reaction is carried out in the presence of a catalyst, which helps in the formation of the desired compound. The yield of the reaction is around 60-70%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

CCT018159 has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, CCT018159 has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways. In neurology, CCT018159 has been studied for its potential to treat various neurological disorders, including Alzheimer's disease and Parkinson's disease. In immunology, CCT018159 has been studied for its potential to modulate the immune response and treat autoimmune diseases.

properties

IUPAC Name

2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-19-12-4-2-3-11(15)10(12)7-13(18)17-14(8-16)5-6-20-9-14/h2-4H,5-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQTZEGRHVBVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CC(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide

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